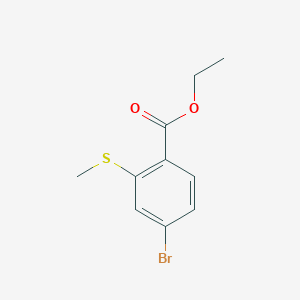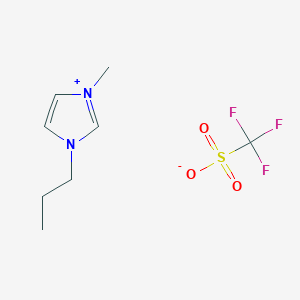
5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid: is a chemical compound with the molecular formula C5H2ClF5O2 and a molecular weight of 224.51 g/mol . This compound is characterized by the presence of multiple fluorine atoms, a chlorine atom, and a carboxylic acid group attached to a pentene backbone. It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid typically involves the fluorination of a suitable precursor compound. One common method is the reaction of 5-chloropent-4-enoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid is used as a building block in the synthesis of various fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: Fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mécanisme D'action
The mechanism of action of 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
2,3,4,4,5,5,5-Heptafluoropent-2-enoic acid: This compound has a similar structure but lacks the chlorine atom.
5-Chloro-2,2,3,3,4,4,5,5-Octafluoropentan-1-ol: This compound has additional fluorine atoms and a hydroxyl group, leading to different chemical properties and uses.
Uniqueness: 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and properties. This makes it valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF5O2/c6-1-2(7)4(8,9)5(10,11)3(12)13/h1H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMMFOBAGFALDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(C(=O)O)(F)F)(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697778 |
Source


|
| Record name | 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77569-70-1 |
Source


|
| Record name | 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)





